

Application Notes and Protocols for Tetrahydropyran Carboxylic Acid Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 4-(2-Fluoro-phenyl)-tetrahydropyran-4-carboxylic acid

Cat. No.: B1318840

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A Case Study on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Introduction

While specific data for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is not readily available in public literature, the tetrahydropyran (THP) scaffold is a privileged motif in medicinal chemistry.[1][2][3] Its utility stems from its ability to act as a conformationally constrained, non-polar ether, which can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[1][4] The THP ring is often used as a bioisostere for cyclohexane, offering the potential for improved absorption, distribution, metabolism, and excretion (ADME) profiles due to its lower lipophilicity.[1]

This document provides illustrative application notes and protocols based on a well-characterized tetrahydropyran-containing compound, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (referred to herein as Compound 23), a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[5][6]

Application Notes: Tetrahydropyran Analogs as DPP-4 Inhibitors

Compound: (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (Compound 23)

Target: Dipeptidyl Peptidase-4 (DPP-4)

Therapeutic Area: Type 2 Diabetes Mellitus

Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).^[7] By inhibiting DPP-4, Compound 23 increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.^{[7][8]}

Key Features:

- High Potency: Demonstrates nanomolar inhibitory activity against DPP-4.^[5]
- Selectivity: Exhibits high selectivity for DPP-4 over other related proteases like DPP-8 and Fibroblast Activation Protein (FAP).^{[5][6]}
- Favorable Pharmacokinetics: Shows a promising pharmacokinetic profile suitable for clinical development.^[5]
- Oral Bioavailability: Designed for oral administration.^[9]

Data Summary

The following table summarizes the in vitro potency and selectivity of Compound 23.

Target	IC50 (nM)	Selectivity vs. DPP-4
DPP-4	0.8	-
DPP-8	>10,000	>12,500-fold
FAP	>10,000	>12,500-fold
QPP	>10,000	>12,500-fold

Data is illustrative and based on published information for similar compounds.

Experimental Protocols

1. In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DPP-4.

Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
- Test compound (e.g., Compound 23) dissolved in DMSO
- Positive control: Sitagliptin
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

- Prepare a serial dilution of the test compound in DMSO. A typical concentration range would be from 100 μ M to 1 pM.
- In a 96-well plate, add 2 μ L of the diluted test compound or DMSO (for control wells).
- Add 48 μ L of pre-warmed (37°C) DPP-4 enzyme solution in Assay Buffer to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 50 μ L of the DPP-4 substrate (Gly-Pro-AMC) solution to each well.

- Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30 minutes, with readings taken every minute.
- The rate of reaction is determined from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
- Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

2. In Vivo Efficacy in a Murine Model of Diabetes

This protocol outlines a method to assess the glucose-lowering effects of a DPP-4 inhibitor in a diet-induced obese mouse model.

Materials:

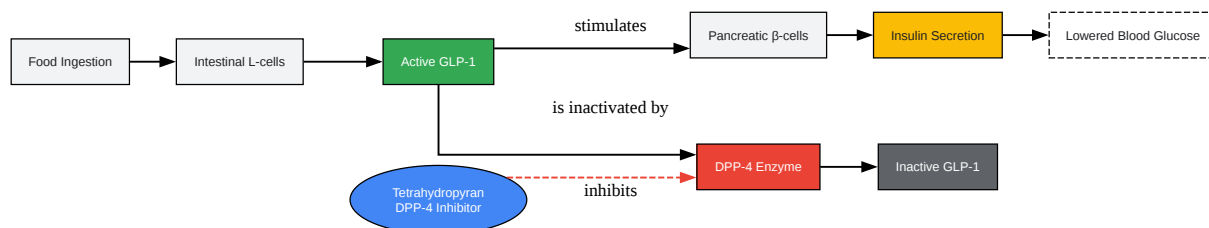
- Male C57BL/6 mice on a high-fat diet for 12-16 weeks
- Test compound (e.g., Compound 23) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
- Vehicle control
- Glucose solution (2 g/kg) for oral gavage
- Blood glucose meter and test strips
- Oral gavage needles

Procedure:

- Acclimatize the mice and fast them overnight (approximately 16 hours) with free access to water.
- Record the baseline blood glucose levels from the tail vein.

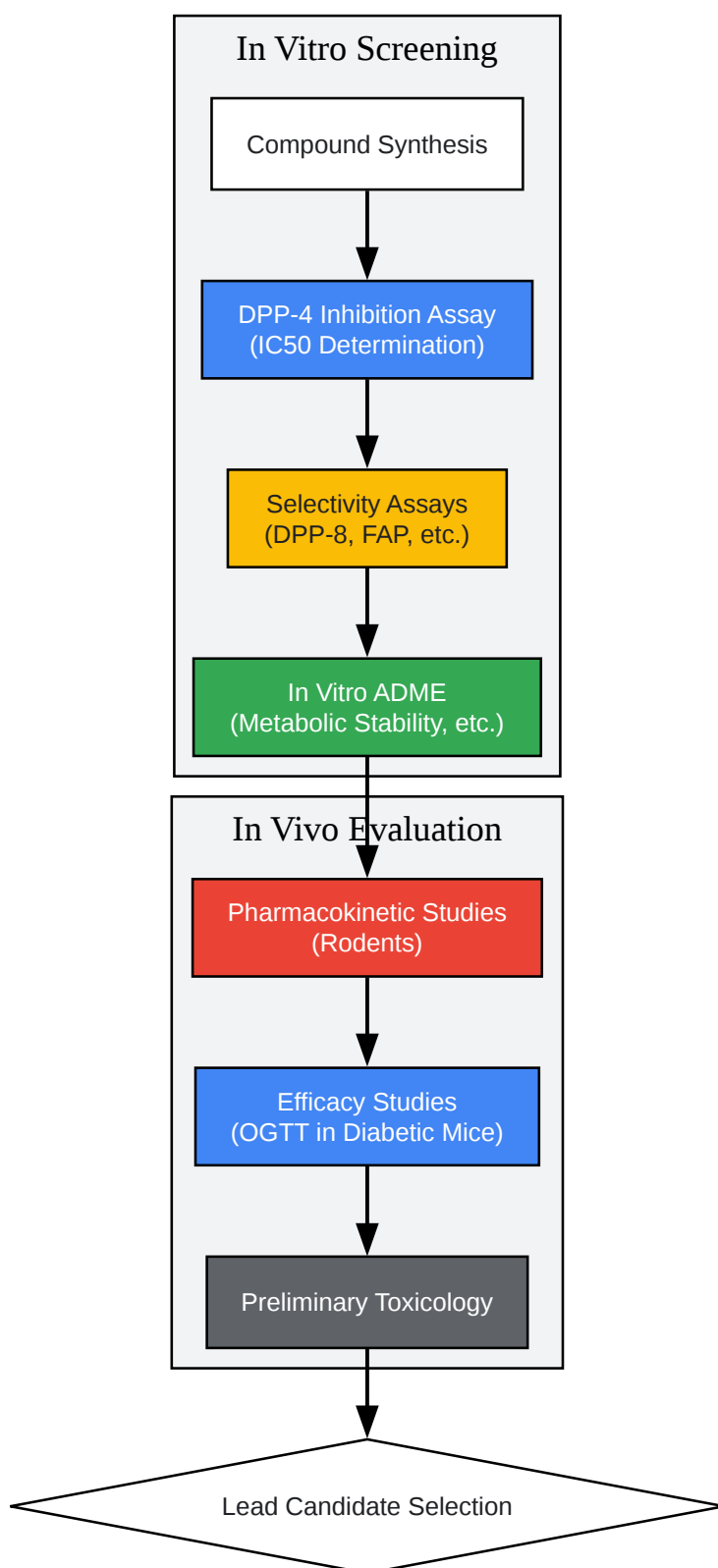
- Administer the test compound or vehicle control via oral gavage.
- After 60 minutes, administer an oral glucose challenge (2 g/kg).
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time for each treatment group.
- Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle control groups to determine the efficacy of the compound.

Visualizations



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Caption: DPP-4 Inhibition Signaling Pathway.



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